N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Description
N-[(1-Isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The 1,3-dimethylpyrazole moiety is substituted at the 5-position with an amine group, while the second pyrazole ring is substituted with an isopropyl group at the 1-position. Its synthesis likely involves alkylation or coupling reactions using 1,3-dimethyl-1H-pyrazol-5-amine as a precursor, a common starting material in pyrazole chemistry .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-11(5-6-14-17)8-13-12-7-10(3)15-16(12)4;/h5-7,9,13H,8H2,1-4H3;1H |
InChI Key |
XPDASQXWVTYLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=NN2C(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of appropriate pyrazole derivatives with suitable alkylating agents. One common method is the alkylation of 1-isopropyl-1H-pyrazole-5-amine with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with various functional groups.
Scientific Research Applications
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations:
- Complexity vs. Simplicity : The target compound is less complex than Compound 1 , which includes a benzaldehyde-pyridine scaffold, but more complex than simpler acetamide derivatives .
- Bioactivity : Compound 1 and PA21A092 have defined therapeutic roles, whereas the target compound’s biological profile remains unexplored.
- Substituent Influence : The isopropyl group in the target compound may enhance lipophilicity compared to methyl or ethyl substituents in analogs .
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Key Insights:
Biological Activity
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, making them significant in medicinal chemistry due to their diverse pharmacological properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H20N5 |
| Molecular Weight | 220.32 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)N(C)C1=NN(C(=C1)NCC)C |
Synthesis
The synthesis of this compound typically involves the reaction of 1-isopropyl-1H-pyrazole with 1,3-dimethyl-1H-pyrazole under basic conditions. This process often utilizes potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to enhance yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate biological pathways and influence cellular functions.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced growth of certain microorganisms .
- Receptor Binding: It can bind to various receptors, potentially altering signal transduction pathways that are critical for cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has shown promising results against various cancer cell lines:
These findings suggest that the compound may be effective in inhibiting tumor growth and could serve as a lead compound for further drug development.
Antimicrobial Properties
In addition to its anticancer potential, this pyrazole derivative has been investigated for its antimicrobial activity. The compound demonstrated efficacy against various bacterial and fungal strains, indicating its potential use in treating infections .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Inhibition of Cancer Cell Proliferation : A study reported significant cytotoxic effects on Hep2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively for related pyrazole compounds .
- Targeting Specific Kinases : Compounds derived from pyrazoles have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, highlighting their potential as targeted cancer therapies .
- Antifungal Activity : Research indicates that similar compounds exhibit antifungal properties by disrupting fungal cell membranes and metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
